Cas no 1806394-57-9 (1-Bromo-1-(3,4-difluorophenyl)propan-2-one)

1-Bromo-1-(3,4-difluorophenyl)propan-2-one is a brominated ketone derivative featuring a 3,4-difluorophenyl substituent. This compound is of interest in synthetic organic chemistry due to its utility as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and other fluorinated organic compounds. The presence of both bromine and fluorine atoms enhances its reactivity, enabling selective functionalization in cross-coupling reactions, nucleophilic substitutions, or further derivatization. Its well-defined structure and high purity make it suitable for precise synthetic applications. The difluorophenyl moiety contributes to improved metabolic stability and lipophilicity in derived compounds, making it valuable in medicinal chemistry research. Proper handling is required due to its potential reactivity.
1-Bromo-1-(3,4-difluorophenyl)propan-2-one structure
1806394-57-9 structure
Product Name:1-Bromo-1-(3,4-difluorophenyl)propan-2-one
CAS No:1806394-57-9
MF:C9H7BrF2O
MW:249.052088975906
CID:4970659
Update Time:2025-06-08

1-Bromo-1-(3,4-difluorophenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-1-(3,4-difluorophenyl)propan-2-one
    • Inchi: 1S/C9H7BrF2O/c1-5(13)9(10)6-2-3-7(11)8(12)4-6/h2-4,9H,1H3
    • InChI Key: NTPJUERDCGLAQG-UHFFFAOYSA-N
    • SMILES: BrC(C(C)=O)C1C=CC(=C(C=1)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1

1-Bromo-1-(3,4-difluorophenyl)propan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013025457-250mg
1-Bromo-1-(3,4-difluorophenyl)propan-2-one
1806394-57-9 97%
250mg
489.60 USD 2021-06-24
Alichem
A013025457-500mg
1-Bromo-1-(3,4-difluorophenyl)propan-2-one
1806394-57-9 97%
500mg
806.85 USD 2021-06-24
Alichem
A013025457-1g
1-Bromo-1-(3,4-difluorophenyl)propan-2-one
1806394-57-9 97%
1g
1,564.50 USD 2021-06-24

Additional information on 1-Bromo-1-(3,4-difluorophenyl)propan-2-one

Professional Introduction to 1-Bromo-1-(3,4-difluorophenyl)propan-2-one (CAS No. 1806394-57-9)

1-Bromo-1-(3,4-difluorophenyl)propan-2-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. With the CAS number 1806394-57-9, this molecule represents a promising candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of both bromine and fluorine substituents in its structure imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in synthetic chemistry. This introduction aims to provide a comprehensive overview of the compound’s chemical profile, potential applications, and recent advancements in its utilization within the pharmaceutical industry.

The molecular structure of 1-Bromo-1-(3,4-difluorophenyl)propan-2-one consists of a propanone backbone substituted with a bromine atom at the first carbon and a 3,4-difluorophenyl group at the second carbon. This arrangement creates a molecule with high potential for further functionalization, which is crucial for drug discovery processes. The bromine atom enhances electrophilicity, facilitating reactions such as cross-coupling processes, while the 3,4-difluorophenyl moiety introduces electronic effects that can modulate biological activity. Such features are particularly appealing in the design of small-molecule inhibitors targeting various biological pathways.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The 3,4-difluorophenyl group in this compound contributes to these advantages by increasing lipophilicity and reducing susceptibility to enzymatic degradation. This has made it a preferred scaffold in the synthesis of drug candidates for diseases such as cancer and inflammatory disorders. For instance, studies have demonstrated that fluorinated phenyl derivatives exhibit potent activity against kinases and other enzymes involved in tumor progression. The incorporation of such motifs into drug molecules has been associated with improved pharmacokinetic profiles, a critical factor in successful drug development.

The bromine substituent in 1-Bromo-1-(3,4-difluorophenyl)propan-2-one also plays a pivotal role in its synthetic utility. Brominated compounds are widely employed as intermediates in Suzuki-Miyaura cross-coupling reactions, which are fundamental to constructing complex organic molecules. This reaction allows for the introduction of aryl or heteroaryl groups at specific positions within the molecule, enabling the creation of diverse pharmacophores. Researchers have leveraged this property to develop novel analogs with enhanced therapeutic efficacy. For example, modifications of the brominated propanone core have led to the discovery of compounds with significant antiviral and anti-inflammatory properties.

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications influence biological activity. Molecular modeling studies on derivatives of 1-Bromo-1-(3,4-difluorophenyl)propan-2-one have revealed insights into its interaction with target proteins. These studies highlight the importance of optimizing both steric and electronic properties to achieve high affinity binding. Such computational approaches are increasingly integrated into drug discovery pipelines, accelerating the identification of lead compounds that meet stringent pharmacological criteria.

The pharmaceutical industry continues to explore innovative synthetic strategies to maximize the potential of intermediates like 1-Bromo-1-(3,4-difluorophenyl)propan-2-one. Catalytic methods have been developed to streamline bromination and fluorination processes, improving yield and selectivity. Additionally, green chemistry principles are being applied to minimize waste and energy consumption during synthesis. These efforts align with global trends toward sustainable pharmaceutical manufacturing while maintaining high standards of product quality.

From a therapeutic perspective, derivatives of this compound have shown promise in preclinical models for various diseases. Researchers are investigating its role as a precursor for kinase inhibitors, which are essential in targeted cancer therapies. The ability to fine-tune its structure allows for selective inhibition of overactive kinases without affecting normal cellular functions. Furthermore, its potential as an intermediate for antiviral agents is being explored due to its ability to disrupt viral replication mechanisms.

The versatility of 1-Bromo-1-(3,4-difluorophenyl)propan-2-one extends beyond pharmaceutical applications into materials science and agrochemicals. Its unique reactivity makes it suitable for synthesizing advanced polymers with tailored properties or as a building block for crop protection agents. Such interdisciplinary uses underscore its broad utility across multiple scientific domains.

In conclusion,1-Bromo-1-(3,4-difluorophenyl)propan-2-one (CAS No. 1806394-57-9) represents a multifaceted compound with significant potential in medicinal chemistry and beyond. Its structural features enable diverse synthetic pathways and biological interactions, making it an invaluable asset for researchers developing new therapeutics. As advancements continue in synthetic methodologies and computational biology,this compound is poised to play an increasingly important role in addressing unmet medical needs through innovative drug design strategies.

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